2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid
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Description
2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid represents a class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂O₃
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could mitigate oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated activity against bacterial strains, indicating potential for development as an antibacterial agent.
Biological Activity Data
A summary of biological activity data for the compound is presented in the following table:
Biological Activity | Effect Observed | Reference |
---|---|---|
Enzyme Inhibition | Moderate inhibition | |
Antioxidant Activity | Significant reduction in ROS | |
Antimicrobial Activity | Effective against MRSA |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound showed selective cytotoxicity towards breast cancer cells (MCF7) with an IC50 value of 25 µM, indicating potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the dimethylamino group have shown promising results in increasing both potency and selectivity towards targeted biological pathways.
Summary of Findings:
- Enhanced Potency : Structural modifications led to compounds with improved enzyme inhibition rates.
- Selectivity : Certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells.
- Potential Therapeutic Applications : The compound's diverse biological activities suggest potential applications in oncology and infectious disease treatment.
Properties
IUPAC Name |
(2Z)-2-[5-(dimethylamino)-1-methyl-3-oxopyrrol-2-ylidene]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-7(12)6(11(8)3)4-9(13)14/h4-5H,1-3H3,(H,13,14)/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFNCLAEOZIQX-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)C1=CC(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=CC(=O)/C1=C/C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.